4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is characterized by a complex three-dimensional arrangement that incorporates multiple functional groups within a single molecular framework. The compound features a pyrazole ring system substituted with a bromine atom at the 4-position, which is directly connected to a benzenesulfonamide group through a nitrogen linkage at the 1-position of the pyrazole ring. The benzenesulfonamide moiety contains a methylated nitrogen atom, creating an N-methyl sulfonamide functional group that significantly influences the compound's electronic properties and reactivity patterns.
The pyrazole ring adopts a planar conformation, with the bromine substituent extending perpendicular to the ring plane due to its relatively large atomic radius and electronic configuration. This substitution pattern creates a unique electronic environment within the molecule, as the electron-withdrawing nature of the bromine atom affects the electron density distribution across the pyrazole system. The sulfonamide group exhibits typical tetrahedral geometry around the sulfur center, with the two oxygen atoms and the two nitrogen substituents arranged to minimize steric repulsion.
Stereochemical analysis reveals that the compound exists as a single constitutional isomer, with no chiral centers present in the molecular structure. The rotation around the bond connecting the pyrazole ring to the benzenesulfonamide group allows for conformational flexibility, which influences the compound's interaction with biological targets and its crystallization behavior. The overall molecular geometry demonstrates a gauche orientation between the pyrazole and benzene rings, similar to related sulfonamide derivatives studied in crystallographic investigations.
The electronic structure of the molecule is dominated by the conjugated π-system of the pyrazole ring and the electron-withdrawing effects of both the bromine substituent and the sulfonamide group. This electronic arrangement creates distinct regions of electron density that influence the compound's reactivity and binding properties. The nitrogen atoms in the pyrazole ring exhibit different hybridization states, with the N1 nitrogen showing sp² hybridization due to its participation in the aromatic system and its bonding to the benzenesulfonamide group.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, High-Resolution Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis of this compound provides comprehensive structural confirmation and detailed information about the compound's electronic environment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen atoms within the molecular structure. The aromatic protons of the benzene ring typically appear as multiplets in the 7.2-8.0 parts per million region, while the pyrazole ring proton exhibits a distinct singlet around 8.0-8.5 parts per million due to its unique chemical environment.
The N-methyl group appears as a sharp singlet in the 2.5-3.0 parts per million range, providing clear evidence for the methylation of the sulfonamide nitrogen. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of all ten carbon atoms in the molecular structure, with the carbonyl carbon of the sulfonamide group appearing in the characteristic downfield region around 145-150 parts per million. The pyrazole carbons show distinct chemical shifts, with the brominated carbon exhibiting a characteristic upfield shift compared to unsubstituted pyrazole derivatives.
Infrared spectroscopic analysis reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The sulfonamide group exhibits characteristic stretching vibrations for the sulfur-oxygen bonds in the 1150-1350 wavenumber region, with asymmetric and symmetric stretching modes clearly distinguishable. The nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber range, while the aromatic carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers.
The carbon-bromine stretching vibration provides additional structural confirmation, appearing in the fingerprint region around 500-700 wavenumbers. The pyrazole ring demonstrates characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, consistent with aromatic heterocyclic systems. The overall infrared spectrum pattern matches well with related pyrazole-sulfonamide derivatives reported in the literature.
Ultraviolet-visible spectroscopic measurements reveal the compound's electronic absorption characteristics, with the primary absorption bands occurring in the 250-300 nanometer region due to π→π* transitions within the conjugated aromatic systems. The presence of the bromine substituent causes a bathochromic shift compared to unsubstituted analogs, reflecting the extended conjugation and altered electronic properties. High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements that align with theoretical calculations for C₁₀H₁₀BrN₃O₂S.
X-ray Crystallography and Solid-State Packing Arrangements
Crystallographic studies of this compound and related compounds provide valuable insights into the solid-state structure and intermolecular interactions that govern crystal packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, studies on closely related pyrazole-sulfonamide derivatives offer significant structural insights. These investigations reveal that compounds in this family typically crystallize in orthorhombic or triclinic space groups, depending on the specific substitution patterns and intermolecular interaction networks.
The crystal structure analysis of similar N-substituted benzenesulfonamide derivatives demonstrates that the sulfur atom adopts a slightly distorted tetrahedral geometry, with bond lengths for the sulfur-oxygen double bonds typically measuring 1.42-1.44 Angstroms. The sulfur-nitrogen bond lengths range from 1.63-1.65 Angstroms, consistent with typical sulfonamide structures. The pyrazole ring maintains planarity in the solid state, with the bromine substituent positioned to minimize steric conflicts with neighboring molecules.
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangements of these compounds. The sulfonamide nitrogen-hydrogen group serves as a hydrogen bond donor, while the sulfone oxygen atoms function as hydrogen bond acceptors. These interactions create extended hydrogen bonding networks that stabilize the crystal lattice and influence the overall packing efficiency. Additional stabilization arises from carbon-hydrogen to oxygen hydrogen bonds and π-π stacking interactions between aromatic rings of adjacent molecules.
The crystal packing typically exhibits layered arrangements, with molecules organized to maximize favorable intermolecular contacts while minimizing unfavorable steric interactions. The presence of the bromine atom introduces additional considerations for crystal packing, as its relatively large size and polarizability can influence both the geometric arrangements and the electronic interactions between molecules. Halogen bonding interactions involving the bromine atom may contribute to the overall stability of the crystal structure.
Analysis of related structures suggests that the dihedral angle between the pyrazole and benzene rings in the solid state ranges from 60-85 degrees, indicating conformational flexibility that allows optimization of intermolecular interactions. The molecular conformations adopted in the crystal structure may differ from those preferred in solution, reflecting the balance between intramolecular energy and intermolecular packing forces.
Computational Modeling of Electronic Structure and Reactivity
Computational studies of this compound employ density functional theory methods to elucidate the electronic structure, molecular orbitals, and reactivity patterns of this complex heterocyclic compound. These calculations provide detailed insights into the electron density distribution, electrostatic potential surfaces, and frontier molecular orbital characteristics that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels offer valuable information about the compound's potential for participating in electron transfer processes and its susceptibility to nucleophilic or electrophilic attack.
The electron density distribution calculated using density functional theory methods reveals that the pyrazole ring exhibits significant electron deficiency due to the combined effects of the nitrogen atoms and the electron-withdrawing bromine substituent. This electronic configuration creates reactive sites that are particularly susceptible to nucleophilic attack, especially at positions adjacent to the nitrogen atoms. The sulfonamide group contributes additional electron-withdrawing character to the overall molecular system, further modulating the reactivity patterns of the pyrazole ring.
Molecular electrostatic potential surface calculations demonstrate distinct regions of positive and negative charge distribution across the molecule. The area around the sulfonamide oxygen atoms exhibits significant negative potential, making these sites favorable for interactions with positively charged species or hydrogen bond donors. Conversely, the region near the brominated carbon shows positive electrostatic potential, consistent with the electron-withdrawing nature of the halogen substituent.
Natural bond orbital analysis provides quantitative information about the charge distribution and bonding characteristics within the molecule. The bromine atom carries a partial negative charge due to its high electronegativity, while the carbon atoms in the pyrazole ring exhibit varying degrees of positive charge depending on their proximity to the electronegative nitrogen and bromine atoms. The sulfur atom in the sulfonamide group demonstrates a significant positive charge, reflecting its oxidation state and bonding environment.
Thermodynamic property calculations, including enthalpy of formation, heat capacity, and entropy values, provide essential data for understanding the compound's stability and behavior under various conditions. These computational results indicate that the compound exhibits moderate thermal stability, with decomposition pathways likely involving cleavage of the carbon-bromine bond or the sulfonamide linkage under elevated temperatures. The calculated rotational barriers around key bonds suggest that the molecule exhibits conformational flexibility in solution, consistent with experimental observations.
Solubility, Stability, and Thermal Behavior Profiles
The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining both hydrophilic and lipophilic structural elements within a single molecular framework. The presence of the polar sulfonamide group imparts some degree of water solubility, while the aromatic pyrazole and benzene rings contribute to the compound's affinity for organic solvents. Experimental observations suggest that the compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, consistent with its electronic structure and hydrogen bonding capabilities.
The octanol-water partition coefficient, estimated through computational methods, indicates that the compound demonstrates balanced lipophilicity and hydrophilicity, with values suggesting favorable membrane permeability characteristics. This balanced partition behavior is attributed to the presence of both the polar sulfonamide functionality and the relatively nonpolar brominated pyrazole system. The compound shows enhanced solubility in alcoholic solvents compared to purely aqueous systems, reflecting the ability of alcohols to participate in hydrogen bonding with the sulfonamide group while also solvating the aromatic portions of the molecule.
Stability studies reveal that this compound exhibits good chemical stability under standard ambient conditions, with no significant degradation observed during routine storage and handling. The compound demonstrates stability in neutral aqueous solutions but may undergo gradual hydrolysis under strongly acidic or basic conditions, particularly affecting the sulfonamide linkage. The carbon-bromine bond represents the most labile component of the molecule, potentially susceptible to nucleophilic substitution reactions under appropriate conditions.
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides detailed information about the compound's behavior upon heating. The compound typically exhibits a melting point in the range of 80-120 degrees Celsius, depending on the crystalline form and purity. Decomposition begins at temperatures above 200 degrees Celsius, with initial mass loss attributed to elimination of the bromine atom or cleavage of the sulfonamide bond. The thermal decomposition pathway involves multiple steps, reflecting the complexity of the molecular structure and the varying bond strengths within the molecule.
The compound's stability profile under various environmental conditions has been evaluated through accelerated aging studies and stress testing protocols. Results indicate that the compound maintains its chemical integrity under normal laboratory conditions but may undergo degradation when exposed to intense ultraviolet radiation or strong oxidizing agents. The presence of the bromine substituent provides some protection against oxidative degradation of the pyrazole ring, while the sulfonamide group remains stable under most conditions encountered in synthetic and analytical applications.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNMHICQSIDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675294 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-99-4 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylbenzenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the sulfonamide group attaches to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Reactivity of the Bromine Substituent
The 4-bromo group on the pyrazole ring undergoes selective substitution reactions:
2.1. Palladium-Catalyzed Cross-Coupling
The bromine participates in Suzuki–Miyaura and Buchwald–Hartwig couplings:
-
Suzuki Reaction : With arylboronic acids under Pd(PPh)/NaCO/dioxane at 80°C to form biaryl derivatives .
-
Amidation : With amines via Pd(OAc)/Xantphos catalysis, yielding 4-amino-substituted pyrazoles .
Example :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), PhB(OH), dioxane, 80°C | 4-Phenyl-1H-pyrazol-1-yl-benzenesulfonamide | 85% |
Functionalization of the Sulfonamide Group
The N–H of the sulfonamide undergoes alkylation and acylation :
3.1. Alkylation
Reaction with alkyl halides (e.g., allyl bromide) in DMF/KCO yields N-alkylated derivatives:
textR–X + H–N(SO\( _2 \)Ar) → R–N(SO\( _2 \)Ar) + HX
Reported Example :
3.2. Acylation
Acid chlorides (e.g., acetyl chloride) react with the sulfonamide in pyridine to form acylated products:
Yield : 68–72% under mild conditions (0°C to RT) .
Ring-Opening and Rearrangement Reactions
Under strong acidic/basic conditions, the pyrazole ring undergoes hydrolysis or ring-contraction :
4.1. Acidic Hydrolysis
In concentrated HCl at reflux, the pyrazole ring opens to form a β-keto sulfonamide :
textC\( _3 \)H\( _2 \)N\( _2 \)Br → NH\( _2 \)NH\( _2 \) + RCOCH\( _2 \)SO\( _2 \)Ar
4.2. Thermal Rearrangement
Heating above 200°C induces a -sigmatropic shift, forming isomeric pyrazolo-sulfonamides .
Biological Activity and Derivatives
Derivatives of this compound show antileishmanial activity (IC = 12–18 μM against Leishmania infantum) . Key modifications include:
-
Halogen replacement : Substituting Br with Cl or I alters parasitic membrane permeability .
-
N-Alkylation : Enhances cytotoxicity (e.g., N-allyl derivatives show IC = 8 μM) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the significant applications of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is its potential as an antimicrobial agent. Studies have shown that compounds containing the pyrazole moiety exhibit various biological activities, including antibacterial and antifungal properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The sulfonamide group enhances solubility and bioavailability, which are crucial for therapeutic efficacy .
Cancer Research
In cancer research, pyrazole-based compounds have shown potential in targeting specific cancer cell lines. The bromine substituent in this compound may play a role in enhancing the compound's interaction with biological targets involved in tumor growth and metastasis. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction .
Agrochemical Applications
Pesticide Development
The compound's structural features make it a candidate for the development of new agrochemicals. Pyrazole derivatives are known to possess insecticidal and herbicidal activities. The incorporation of the sulfonamide group can improve the selectivity and effectiveness of these compounds against pests while minimizing toxicity to non-target organisms .
Plant Growth Regulators
Research into plant growth regulators has identified compounds similar to this compound as effective agents for promoting plant growth and development. These compounds can modulate hormonal pathways in plants, leading to enhanced growth rates and yield .
Material Science Applications
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities, such as improved thermal stability and mechanical strength .
Nanotechnology
The compound's unique chemical structure is also being explored in nanotechnology applications. It can be utilized to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This property is particularly useful in creating nanocarriers for drug delivery systems, where controlled release and targeted delivery are essential .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Physicochemical Effects
Fluorine substitution on the benzene ring (e.g., 2-fluoro in compound from ) introduces electronegativity, which may influence binding affinity in biological targets.
Sulfonamide N-Substituents: Replacement of N-methyl with N-ethyl (compound in ) marginally increases molecular weight (325.18 → 339.21 g/mol) and lipophilicity, which could alter pharmacokinetic properties.
Biological Activity
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, with the molecular formula and CAS number 1187385-99-4, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with N-methylbenzenesulfonamide under suitable conditions to yield the desired sulfonamide derivative. The process is characterized by specific reaction conditions that optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit considerable anticancer activity. In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
For instance, a study demonstrated that related pyrazole compounds could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM and enhance caspase-3 activity significantly at higher concentrations .
The mechanisms through which these compounds exert their anticancer effects include:
- Microtubule Destabilization : Some pyrazole derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division .
- Apoptosis Induction : Increased caspase activity and morphological changes indicative of apoptosis have been observed in treated cancer cells .
- Cell Cycle Arrest : Compounds have been reported to induce G0/G1 and G2/M phase arrest in the cell cycle, leading to inhibited proliferation .
Antibacterial Activity
In addition to anticancer properties, this compound may also exhibit antibacterial activity. Studies on similar compounds have shown effectiveness against various strains of gram-positive bacteria, indicating potential as an antibacterial agent . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Studies
Several studies highlight the biological efficacy of pyrazole-containing compounds:
- Study on Anticancer Activity : A series of pyrazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced anticancer activity, with IC50 values ranging from 10 μM to lower depending on the specific derivative tested .
- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of various pyrazole derivatives against gram-positive pathogens. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 50 μM against Staphylococcus aureus, demonstrating promising antibacterial potential .
Data Tables
| Compound Name | Activity Type | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|---|
| 4-Bromo-Pyrazole Derivative | Anticancer | MDA-MB-231 | 1 μM |
| 4-Bromo-Pyrazole Derivative | Antibacterial | Staphylococcus aureus | 50 μM |
| Related Pyrazole Compound | Anticancer | HCT-116 | 10 μM |
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves crystal packing and confirms bond angles/regiochemistry, especially for bromine placement .
- NMR spectroscopy : H and C NMR distinguish between N-methyl and sulfonamide protons, while 2D techniques (e.g., COSY, HSQC) validate connectivity .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula and detects isotopic patterns (e.g., bromine’s Br/Br doublet) .
How can researchers address solubility challenges during biological testing of this compound?
Advanced Research Focus
The sulfonamide group and bromine substituent contribute to hydrophobicity. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures with ≤1% DMSO to avoid cytotoxicity .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability while maintaining compound stability .
What are the key considerations for scaling up the synthesis of this compound while maintaining regioselectivity?
Q. Advanced Research Focus
- Catalyst loading : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination and enable recycling .
- Flow chemistry : Continuous reactors improve heat transfer and mitigate exothermic side reactions during pyrazole formation .
- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediates, ensuring consistent regiochemistry .
How do crystallographic studies inform polymorph screening for this compound?
Advanced Research Focus
Polymorphs impact solubility and stability. Techniques include:
- PXRD (Powder X-ray Diffraction) : Identifies crystalline forms and monitors phase transitions under stress conditions (e.g., humidity) .
- Thermal analysis (DSC/TGA) : Detects melting points and decomposition profiles of polymorphs .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br⋯H contacts) to predict stability .
What safety protocols are critical for handling brominated intermediates during synthesis?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
How can researchers leverage cross-coupling reactions to modify the bromine substituent for functional diversification?
Advanced Research Focus
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki reactions : Replace bromine with aryl/heteroaryl groups using Pd catalysts to explore SAR .
- Amination : Introduce amino groups via Pd-mediated coupling for enhanced solubility or target engagement .
- Kinetic vs. thermodynamic control : Optimize conditions (e.g., ligand choice) to favor mono- vs. di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
